
Methyl (4-fluorophenyl)imidoformate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Fluorescent Chemosensors
Research on compounds like 4-Methyl-2,6-diformylphenol (DFP) demonstrates the development of fluorescent chemosensors for detecting a variety of analytes, including metal ions, anions, and neutral molecules. These chemosensors exhibit high selectivity and sensitivity, suggesting that compounds with similar structural features could be explored for similar applications (Roy, 2021).
Pharmacological Applications
The literature review on Methylene Blue underlines its use in intraoperative fluorescent imaging, indicating a potential area where structurally related compounds might find applications. The exploration of fluorescent properties and the challenges faced in surgical techniques highlight the importance of fluorescence in medical diagnostics and treatment (Cwalinski et al., 2020).
Organic Synthesis
The practical synthesis of related compounds like 2-Fluoro-4-bromobiphenyl showcases the relevance of such molecules in manufacturing pharmaceuticals like flurbiprofen, indicating a possible area of application for "Methyl (4-fluorophenyl)imidoformate" in the synthesis of pharmaceuticals or as an intermediate in organic synthesis (Qiu et al., 2009).
DNA Methylation Studies
Research on DNA methylation and its role in cell-type deconvolution and disease progression suggests another potential application area. The ability to use chemical compounds to influence or detect methylation states opens up possibilities in genetics and epigenetics research (Titus et al., 2017).
Fluorescent Dye Toxicity
The review on the toxicity of organic fluorophores used in molecular imaging, including their cytotoxicity and in vivo toxicity, is crucial for understanding the safety and application limits of new compounds in clinical settings. This research area is vital for compounds intended for diagnostic or therapeutic purposes in humans (Alford et al., 2009).
Propiedades
IUPAC Name |
methyl N-(4-fluorophenyl)methanimidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c1-11-6-10-8-4-2-7(9)3-5-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPRSVYEYXRRSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=NC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-fluorophenyl)imidoformate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



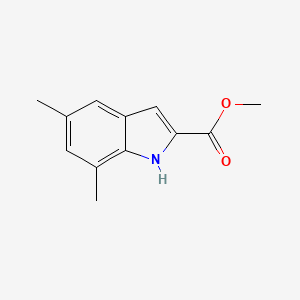
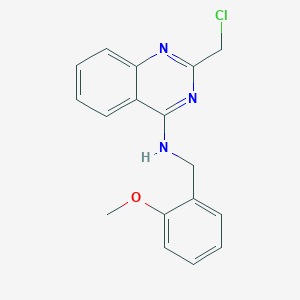

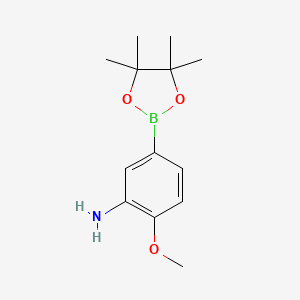

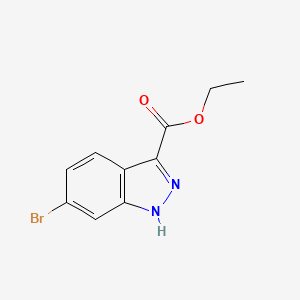
![4-[(5-Chloropyridin-2-yl)oxy]benzoic acid](/img/structure/B1424968.png)
![[3-(1-Naphthyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1424969.png)
![[4-(2-Chloroacetyl)phenyl]urea](/img/structure/B1424974.png)
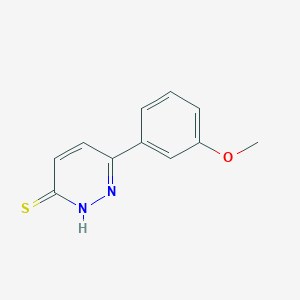


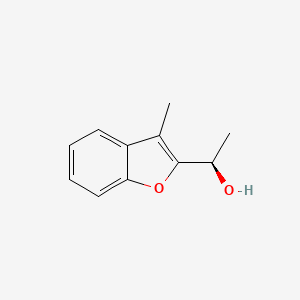
![N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylacetamide](/img/structure/B1424979.png)